![molecular formula C11H11ClF3NO B7540762 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
作用机制
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide acts as a competitive antagonist of the GABAA receptor, binding to the receptor and preventing the binding of the neurotransmitter GABA. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been found to be selective for certain subtypes of the GABAA receptor, such as those containing the α4 and δ subunits.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and prefrontal cortex. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been found to enhance long-term potentiation, a process involved in learning and memory, in the hippocampus. In addition, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have anxiogenic effects, inducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the GABAA receptor, allowing for precise manipulation of inhibitory neurotransmission. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been extensively studied, with optimized synthesis methods and well-characterized biochemical and physiological effects. However, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has some limitations, including its potential for off-target effects and its inability to distinguish between different subtypes of the GABAA receptor.
未来方向
There are several future directions for research on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide. One area of interest is the role of 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide in neurological disorders, such as epilepsy and anxiety disorders. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been found to have potential therapeutic effects in certain conditions, such as neuropathic pain. Another area of research is the development of new compounds based on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, with improved selectivity and potency for specific subtypes of the GABAA receptor. Overall, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide remains a promising tool for studying the role of inhibitory neurotransmission in the brain and has potential for future therapeutic applications.
合成方法
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using various methods, including the reaction of N-methylacetamide with 4-(trifluoromethyl)benzyl chloride in the presence of sodium hydride. Another method involves the reaction of N-methylacetamide with 4-(trifluoromethyl)benzaldehyde in the presence of thionyl chloride. These methods have been extensively studied and optimized for high yield and purity.
科学研究应用
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research for its unique properties. It has been found to be a potent and selective antagonist of the GABAA receptor, which is involved in the regulation of neurotransmitter release in the brain. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been used as a tool for studying the role of GABAA receptors in synaptic transmission and plasticity.
属性
IUPAC Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-2-4-9(5-3-8)11(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBMWVYCSFTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

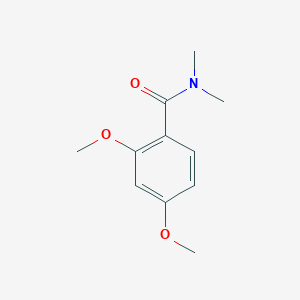

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
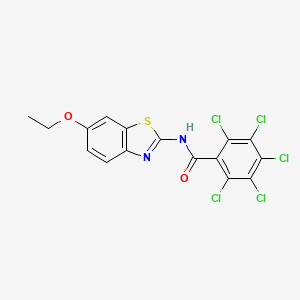
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
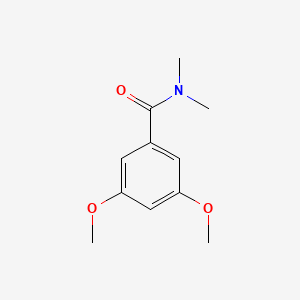
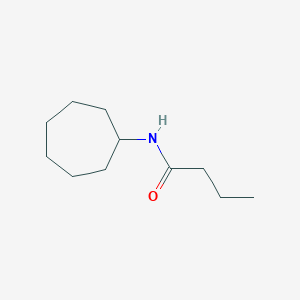
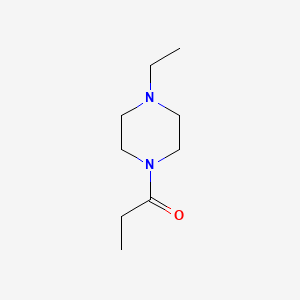
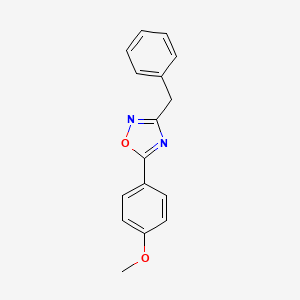

![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)